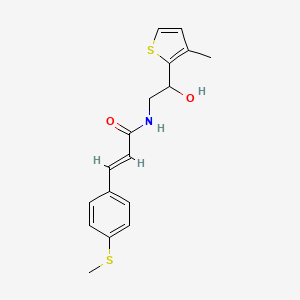

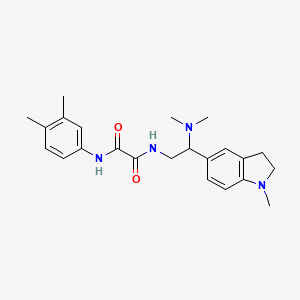

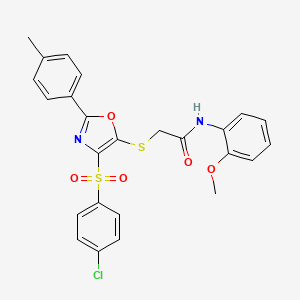

![molecular formula C15H14O2S2 B2612203 2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid CAS No. 339015-54-2](/img/structure/B2612203.png)

2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented .Chemical Reactions Analysis

While specific chemical reactions involving 2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid are not available in the search results, similar compounds have been studied. For example, the reaction mechanism of OH, NO3 and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .Scientific Research Applications

Metabolic Pathways in Drug Development

Research into the metabolic pathways of novel antidepressants has identified derivatives of 2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic acid as critical intermediates. For instance, Lu AA21004, a novel antidepressant, is metabolized in vitro to various metabolites, including a benzylic alcohol further oxidized to a corresponding benzoic acid derivative, highlighting the role of cytochrome P450 enzymes in these processes (Hvenegaard et al., 2012).

Antibacterial Agents

Derivatives of this compound have shown potent activity against Helicobacter pylori, a gastric pathogen. Notably, a set of carbamates based on this scaffold exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to conventional antibiotics, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Catalysis and Green Chemistry

The compound has been used in the synthesis of water-soluble half-sandwich complexes for the catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This showcases its utility in developing environmentally friendly catalytic processes (Prakash et al., 2014).

Plant Stress Tolerance

Research into the stress tolerance of plants has identified benzoic acid derivatives as effective in inducing multiple stress tolerances in bean and tomato plants, similar to salicylic and acetylsalicylic acids. This suggests a potential agricultural application in enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Intermediate in Cardiotonic Drug Synthesis

2-Methoxy-4-(methylsulfanyl)benzoic acid, a closely related compound, has been synthesized as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This highlights its importance in the pharmaceutical manufacturing process (Lomov, 2019).

Mercury Sensing in Water

A red-emitting probe based on a derivative of this compound has been developed for turn-on and ratiometric mercury sensing in water. This innovation is crucial for environmental monitoring and the detection of mercury contamination in aquatic systems (Nolan & Lippard, 2007).

Properties

IUPAC Name |

2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S2/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIFAYKQNKGVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

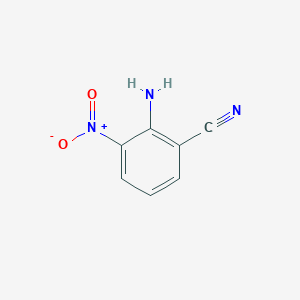

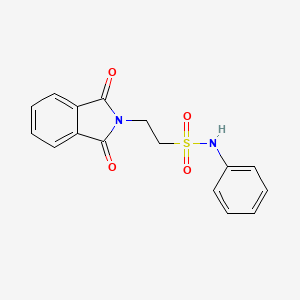

![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)

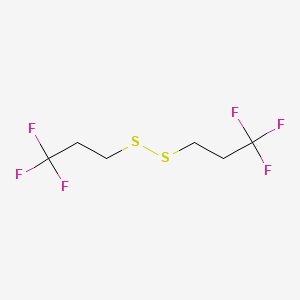

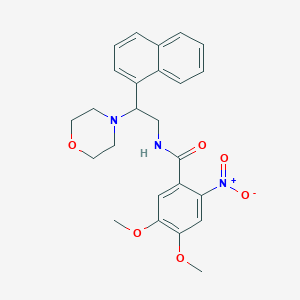

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)

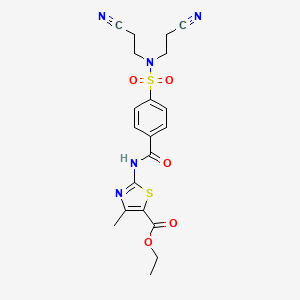

![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)

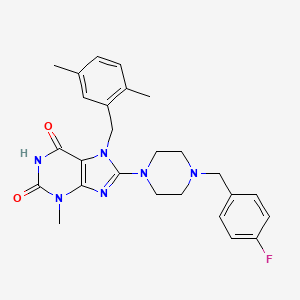

![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)